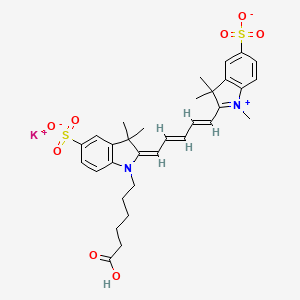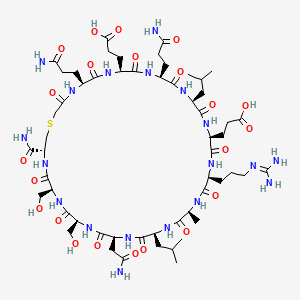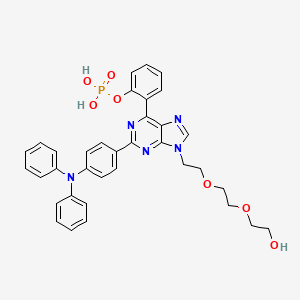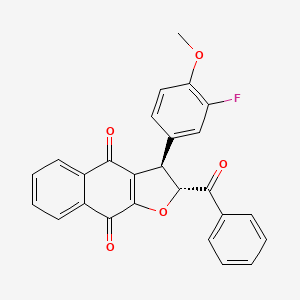
Anti-inflammatory agent 76
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-inflammatory agent 76 is a compound known for its potent anti-inflammatory properties. It has shown significant activity in inhibiting nitric oxide, interleukin-1 beta, and interleukin-6, making it a valuable candidate for treating various inflammatory conditions . This compound is primarily used in scientific research to explore its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 76 involves multiple steps. One of the common synthetic routes includes the reaction of substituted enamines with triethyl orthoformate and ammonium acetate under zinc chloride catalysis . This method yields 4,5-disubstituted pyrimidine analogs in a single step.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually synthesized in solid form and stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: Anti-inflammatory agent 76 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced analogs.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which retain the anti-inflammatory properties of the parent compound .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory agent 76 has a wide range of scientific research applications:
Chemistry: It is used to study the structure-activity relationships of anti-inflammatory compounds.
Biology: The compound is employed in cellular studies to understand its effects on inflammatory pathways.
Industry: It is used in the development of new anti-inflammatory drugs and formulations.
Wirkmechanismus
The mechanism of action of anti-inflammatory agent 76 involves the inhibition of key inflammatory mediators. The compound inhibits the production of nitric oxide, interleukin-1 beta, and interleukin-6 by interfering with their respective signaling pathways . This inhibition reduces inflammation and alleviates associated symptoms.
Vergleich Mit ähnlichen Verbindungen
Diclofenac Sodium: A nonsteroidal anti-inflammatory drug with similar inhibitory effects on inflammatory mediators.
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat inflammation.
Uniqueness: Anti-inflammatory agent 76 is unique due to its specific inhibition of nitric oxide, interleukin-1 beta, and interleukin-6, which are critical mediators in the inflammatory response. This targeted inhibition makes it a promising candidate for developing new anti-inflammatory therapies .
Eigenschaften
Molekularformel |
C26H17FO5 |
|---|---|
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
(2R,3R)-2-benzoyl-3-(3-fluoro-4-methoxyphenyl)-2,3-dihydrobenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C26H17FO5/c1-31-19-12-11-15(13-18(19)27)20-21-23(29)16-9-5-6-10-17(16)24(30)26(21)32-25(20)22(28)14-7-3-2-4-8-14/h2-13,20,25H,1H3/t20-,25-/m1/s1 |
InChI-Schlüssel |
MQTHWLLXOOESRA-CJFMBICVSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@@H](OC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)C5=CC=CC=C5)F |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2C(OC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)C5=CC=CC=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


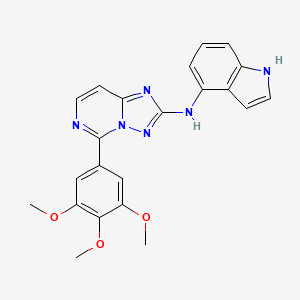
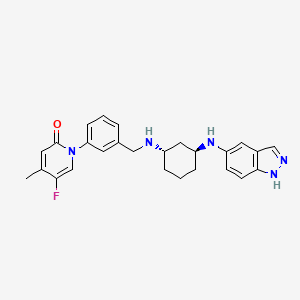
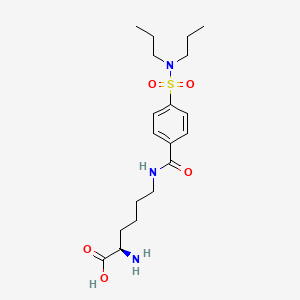
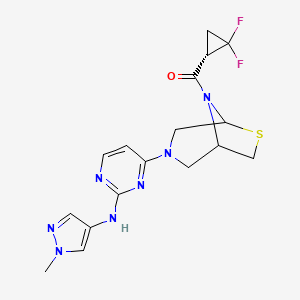
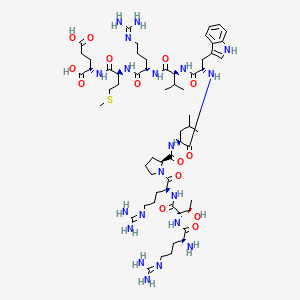
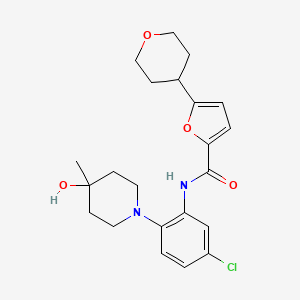
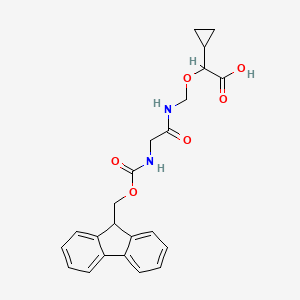
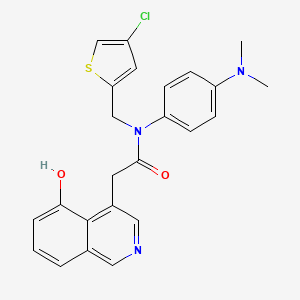
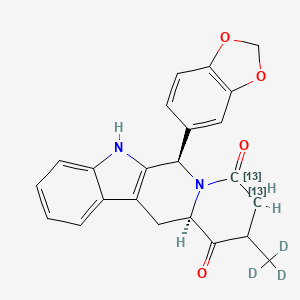
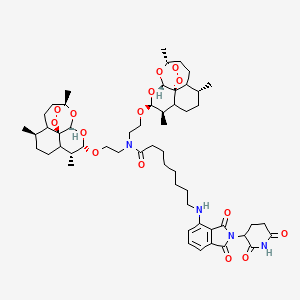
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12377213.png)
